molecular formula C12H16N2O3 B14833310 4-Cyclopropoxy-2-isopropoxynicotinamide

4-Cyclopropoxy-2-isopropoxynicotinamide

Katalognummer: B14833310
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: AQLXTDQUCBUGMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-isopropoxynicotinamide is an organic compound that features a cyclopropyl group and an isopropyl group attached to a nicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with ammonia or amines.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through a similar nucleophilic substitution reaction using isopropyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-2-isopropoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and isopropoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-isopropoxynicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinamide-related pathways.

    Biology: It can be used in studies related to enzyme inhibition and metabolic pathways involving nicotinamide derivatives.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and isopropyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinamide: The parent compound, which lacks the cyclopropoxy and isopropoxy groups.

    4-Cyclopropoxy-Nicotinamide: Similar structure but without the isopropoxy group.

    2-Isopropoxynicotinamide: Similar structure but without the cyclopropoxy group.

Uniqueness

4-Cyclopropoxy-2-isopropoxynicotinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to its analogs

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-7(2)16-12-10(11(13)15)9(5-6-14-12)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI-Schlüssel

AQLXTDQUCBUGMR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=CC(=C1C(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.